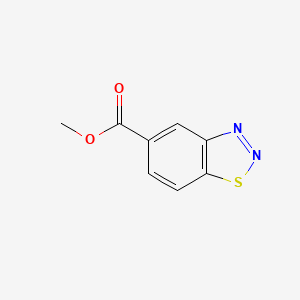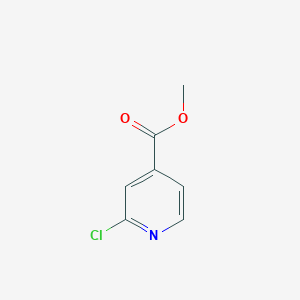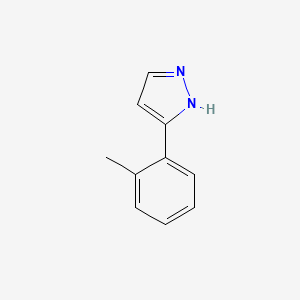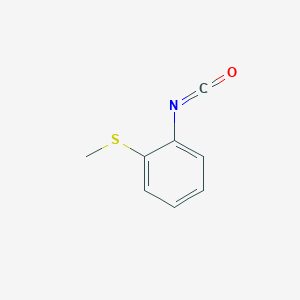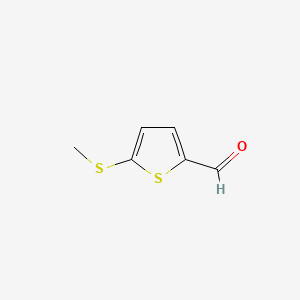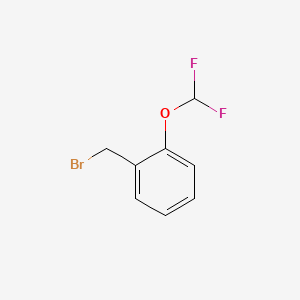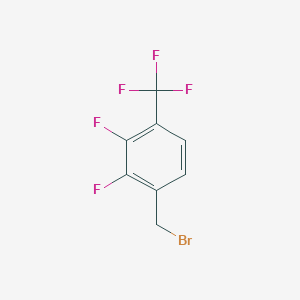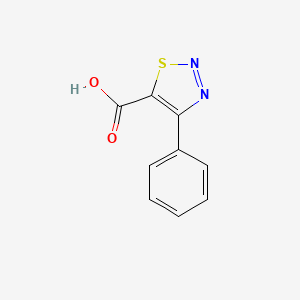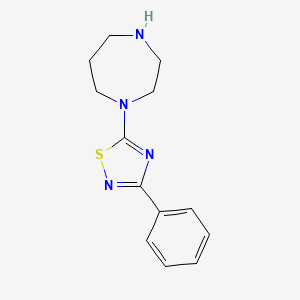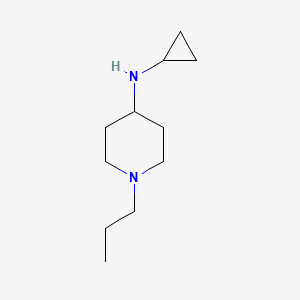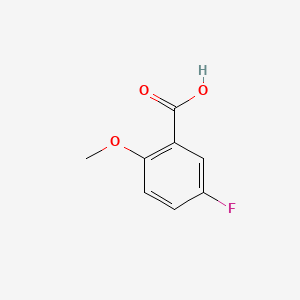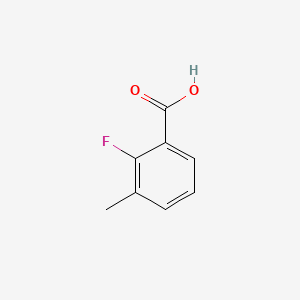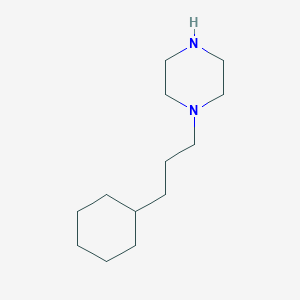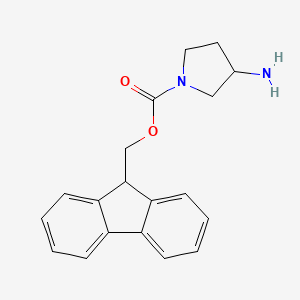
(9H-fluorène-9-yl)méthyl 3-aminopyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-fluoren-9-yl)methyl 3-aminopyrrolidine-1-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a fluorenyl group attached to a pyrrolidine ring via a carboxylate linkage. The molecular formula of this compound is C19H20N2O2, and it has a molecular weight of 308.37 g/mol .
Applications De Recherche Scientifique
(9H-fluoren-9-yl)methyl 3-aminopyrrolidine-1-carboxylate has several applications in scientific research, including:
Mécanisme D'action
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or peptides in the body.
Mode of Action
It is known that the compound is an alanine derivative , which suggests that it may interact with biological systems in a similar way to the amino acid alanine
Biochemical Pathways
As an alanine derivative , it may be involved in protein synthesis or other processes related to amino acid metabolism. More research is needed to elucidate the specific pathways affected by this compound.
Result of Action
Given its use in proteomics research , it may influence protein synthesis or function, but further investigation is needed to confirm these effects.
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl 3-aminopyrrolidine-1-carboxylate typically involves the reaction of 9H-fluorene-9-methanol with 3-aminopyrrolidine-1-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(9H-fluoren-9-yl)methyl 3-aminopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nucleophile involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
(9H-fluoren-9-yl)methyl 3-aminopyrrolidine-1-carboxylate hydrochloride: This compound is similar in structure but includes a hydrochloride group, which can affect its solubility and reactivity.
(9H-fluoren-9-yl)methyl 3-aminopyrrolidine-1-carboxylate acetate: Another similar compound with an acetate group, which can also influence its chemical properties.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various fields of research .
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl 3-aminopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c20-13-9-10-21(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWKNNDZLLBHEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373371 |
Source


|
| Record name | 1-N-Fmoc-3-aminopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
813412-37-2 |
Source


|
| Record name | 1-N-Fmoc-3-aminopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
